5-Ethylundecane

Description

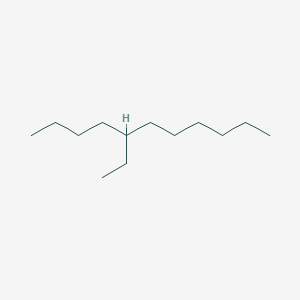

5-Ethylundecane (CAS: 17453-94-0) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol. Its structure consists of an undecane chain (11 carbons) substituted with an ethyl group (-CH₂CH₃) at the 5th carbon position. This compound is classified as a volatile organic compound (VOC) and has been identified in natural sources, such as the Spanish plant Arctostaphylos uva-ursi, where it contributes to the plant’s aroma profile . Its structural isomerism and branching influence its physicochemical properties, including boiling point, solubility, and reactivity, making it a subject of interest in organic chemistry and industrial applications (e.g., pharmaceuticals, fragrances) .

Properties

CAS No. |

17453-94-0 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

5-ethylundecane |

InChI |

InChI=1S/C13H28/c1-4-7-9-10-12-13(6-3)11-8-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

MKHPXJRMKJYYON-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CC)CCCC |

Canonical SMILES |

CCCCCCC(CC)CCCC |

Synonyms |

5-Ethylundecane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Ethylundecane with structurally analogous alkanes, emphasizing molecular formulas, substituent positions, and key identifiers:

Key Observations:

Structural Isomerism :

- This compound and 4-Ethylundecane are positional isomers, differing only in the ethyl group’s placement (C5 vs. C4). This subtle change impacts properties like boiling point; branched isomers generally exhibit lower boiling points than linear counterparts due to reduced surface area and van der Waals interactions .

- 5,5-Dimethylundecane and 3,8-Dimethylundecane demonstrate how branching complexity affects molecular symmetry. The former’s two methyl groups at C5 create a more compact structure, likely reducing volatility compared to the latter’s distributed methyl groups .

Substituent Effects :

- 5-Methylundecane (C₁₂H₂₆) has a shorter carbon chain and a smaller substituent (methyl vs. ethyl), resulting in a lower molecular weight (170.33 g/mol ) and distinct applications. Methyl-substituted alkanes are often more volatile, making them suitable for solvents or fragrance carriers .

Industrial Relevance :

- Ethyl-substituted alkanes like This compound are prioritized in pharmaceutical leachables studies due to their stability and low reactivity, ensuring compatibility with drug formulations .

- Dimethyl-substituted variants (e.g., 5,5-Dimethylundecane ) are utilized in polymer research to study branching effects on material flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.